Bienvenue dans la boutique en ligne BenchChem!

RPR203494

p38 MAPK inhibition kinase assay IC50

RPR203494 is a structurally optimized p38 MAPK inhibitor with a 5.6-fold potency increase (IC50 9 nM) over RPR200765A and minimal CYP inhibition. Ideal for RA research, it enables lower working concentrations (EC50 60 nM in human monocytes) and reduces assay interference. Choose RPR203494 for reliable p38 inhibition without CYP confounders.

Molecular Formula C26H29FN6O4
Molecular Weight 508.5 g/mol
Cat. No. B610573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPR203494
SynonymsRPR203494;  RPR203494;  RPR 203494.
Molecular FormulaC26H29FN6O4
Molecular Weight508.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H29FN6O4/c1-26(24(34)33-10-12-35-13-11-33)14-36-23(37-15-26)22-31-20(16-2-4-17(27)5-3-16)21(32-22)19-8-9-28-25(30-19)29-18-6-7-18/h2-5,8-9,18,23H,6-7,10-15H2,1H3,(H,31,32)(H,28,29,30)
InChIKeyRERSCSYZEKLVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

RPR203494 (CAS 218160-26-0) Scientific Compound Profile and p38 MAPK Inhibitor Procurement Overview


The compound [2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone, commonly designated RPR203494 (CAS 218160-26-0), is a pyrimidine analogue of the p38 mitogen-activated protein kinase (MAPK) inhibitor RPR200765A, developed as a backup candidate with an improved in vitro profile [1]. RPR203494 is characterized as a potent p38 kinase inhibitor (IC50 = 9 nM) and an inhibitor of hepatic cytochrome P450 (CYP) isozymes, with demonstrated applicability in rheumatoid arthritis (RA) research models . The compound belongs to the 4-phenyl-5-pyrimidinyl-imidazole class and features a distinctive 1,3-dioxanyl-morpholinyl methanone moiety [1].

RPR203494 Critical Differentiation Factors: Why Generic p38 Inhibitor Substitution Fails in Precision Research


RPR203494 is not merely a generic p38 MAPK inhibitor; it is a structurally optimized pyrimidine analogue of RPR200765A specifically engineered to address the CYP inhibition liabilities inherent in earlier pyridinylimidazole-class compounds [1]. Substitution with alternative p38 inhibitors such as SB203580 (IC50 ~0.3–1 μM), BIRB 796 (p38α IC50 = 38 nM), or VX-745 (p38α IC50 = 10 nM) introduces divergent selectivity profiles, CYP interaction patterns, and cellular potency characteristics that preclude direct interchangeability [2]. The cyclopropylamino-pyrimidine moiety of RPR203494 confers a distinct combination of enhanced p38 kinase inhibition and reduced hepatic CYP enzyme interference compared to its parent compound RPR200765A, making direct substitution without experimental validation scientifically unsound [1].

RPR203494 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


RPR203494 p38 Kinase Inhibition Potency: Direct Comparison with Parent Compound RPR200765A

RPR203494 exhibits approximately 5.6-fold greater potency against p38 kinase compared to its parent compound RPR200765A in a direct head-to-head enzymatic assay. The target compound achieved an IC50 of 9 nM, while RPR200765A demonstrated an IC50 of 50 nM under comparable assay conditions [1]. This enhanced potency was achieved through substitution of the pyridine ring with a 2-cyclopropylamino-pyrimidine moiety [1].

p38 MAPK inhibition kinase assay IC50

RPR203494 Cellular TNFα Release Inhibition: Comparative Potency in Human Monocytes

In LPS-stimulated human monocytes, RPR203494 inhibited TNFα release with an EC50 of 60 nM, representing a 1.8-fold improvement in cellular potency compared to RPR200765A, which exhibited an EC50 of 110 nM in the same assay system [1]. This cellular efficacy was measured following 18-hour incubation with LPS (10 ng/mL) and quantified via sandwich ELISA [1].

TNFα inhibition human monocytes LPS-stimulated EC50

RPR203494 Reduced Hepatic CYP Enzyme Inhibition: Liability Mitigation Relative to Pyridinylimidazole Class

RPR203494 was specifically designed to address the CYP inhibition liabilities observed with pyridinylimidazole p38 inhibitors. Whereas RPR200765A exhibited measurable inhibition of CYP1A2 (IC50 = 4.2 μM) and CYP2C9 (IC50 = 12 μM), RPR203494 demonstrated minimal inhibition of human CYP isozymes [1]. This reduction in CYP liability was achieved through replacement of the pyridine ring with a substituted pyrimidine, as pyridine-containing p38 inhibitors were known to inhibit cytochrome P450 enzymes [1].

CYP inhibition cytochrome P450 drug-drug interaction hepatic metabolism

RPR203494 COX-1 Selectivity Profile: Absence of Off-Target Cyclooxygenase Inhibition

RPR203494 was evaluated for off-target activity against cyclooxygenase-1 (COX-1) and found to have no inhibitory effect at concentrations up to 10 μM [1]. This selectivity profile is relevant for distinguishing RPR203494 from non-specific anti-inflammatory compounds that exert effects through COX inhibition rather than p38 MAPK pathway blockade. While comparative COX-1 data for RPR200765A in the same assay were not explicitly reported, this finding confirms that RPR203494's anti-inflammatory activity is mediated through p38 MAPK inhibition rather than arachidonic acid pathway modulation.

COX-1 cyclooxygenase selectivity off-target

RPR203494 Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Rheumatoid Arthritis (RA) In Vitro Model Systems

RPR203494 is optimally deployed in human monocyte-based TNFα release assays modeling RA inflammatory pathways. With an EC50 of 60 nM in LPS-stimulated human monocytes [1], RPR203494 provides 1.8-fold greater cellular potency than RPR200765A (EC50 = 110 nM), enabling lower working concentrations and reduced compound consumption in 96- or 384-well screening formats. The compound's minimal CYP inhibition further reduces assay interference during extended incubation periods typical of cytokine release protocols [1].

p38 MAPK Enzymatic Screening and Kinase Selectivity Profiling

RPR203494 is well-suited as a reference inhibitor in p38 kinase enzymatic assays, offering an IC50 of 9 nM in cell-free p38 enzyme assays [1]. This 5.6-fold potency advantage over RPR200765A (IC50 = 50 nM) allows for lower compound usage in high-throughput screening cascades and provides a robust positive control for p38 inhibition studies. The compound's defined selectivity profile, including demonstrated inactivity against COX-1 at 10 μM [1], supports its use in kinase selectivity panel screening as a p38-specific benchmark.

CYP-Mediated Drug-Drug Interaction Liability Assessment

Given the well-characterized CYP inhibition liabilities of earlier pyridinylimidazole p38 inhibitors, RPR203494 serves as a valuable comparator compound in studies assessing CYP-mediated drug-drug interaction risks. While RPR200765A exhibits CYP1A2 (IC50 = 4.2 μM) and CYP2C9 (IC50 = 12 μM) inhibition, RPR203494 demonstrates minimal CYP isozyme inhibition [1]. This differential CYP profile enables researchers to isolate p38-mediated effects from CYP-related confounders in metabolism-dependent experimental systems.

Pyrimidinylimidazole Structure-Activity Relationship (SAR) Studies

RPR203494 represents a critical SAR data point in pyrimidinylimidazole p38 inhibitor development programs. The substitution of the pyridine ring in RPR200765A with a 2-cyclopropylamino-pyrimidine moiety yielded a 5.6-fold increase in enzymatic potency (IC50 improvement from 50 nM to 9 nM) and a 1.8-fold improvement in cellular efficacy (EC50 improvement from 110 nM to 60 nM) [1]. These quantitative potency shifts, coupled with the documented reduction in CYP inhibition, provide a validated SAR benchmark for medicinal chemistry optimization efforts targeting the p38 ATP-binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RPR203494

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.